molecular formula C6H6N2 B046816 2-Pyridinemethanimine CAS No. 115663-05-3

2-Pyridinemethanimine

Cat. No. B046816
M. Wt: 106.13 g/mol
InChI Key: UZEMMOMRSHUTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinemethanimine, also known as 2-Pyridylformamide, is a chemical compound that belongs to the family of pyridine derivatives. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The exact mechanism of action of 2-Pyridinemethanimine is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

2-Pyridinemethanimine has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting COX-2 activity. It also exhibits antimicrobial activity against a range of bacteria and fungi. In addition, it has been shown to inhibit the activity of AChE, which can lead to improved cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Pyridinemethanimine in lab experiments is its wide range of biological activities. It has been shown to have potential applications in the treatment of various diseases, making it a valuable tool for drug discovery. However, one of the limitations of using 2-Pyridinemethanimine is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on 2-Pyridinemethanimine. One area of interest is its potential as a treatment for Alzheimer's disease. It has been shown to inhibit the activity of AChE, which is a key target for Alzheimer's disease therapies. Another area of interest is its potential as an anticancer agent. It has been shown to exhibit antitumor activity against a range of cancer cell lines, making it a promising candidate for further study. Additionally, there is potential for the development of new synthetic routes for 2-Pyridinemethanimine, which could improve its solubility and make it easier to work with in lab experiments.
Conclusion:
In conclusion, 2-Pyridinemethanimine is a valuable tool for scientific research due to its unique properties and potential applications. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been shown to have potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.

Synthesis Methods

The most common method for synthesizing 2-Pyridinemethanimine is by reacting pyridine-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction takes place at room temperature and yields 2-Pyridinemethanimine as a white crystalline solid.

Scientific Research Applications

2-Pyridinemethanimine has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been shown to have potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

pyridin-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c7-5-6-3-1-2-4-8-6/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEMMOMRSHUTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80330014
Record name 2-Pyridinemethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridinemethanimine

CAS RN

7166-34-9
Record name 2-Pyridinemethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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